Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-
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Overview
Description
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core. This compound is of interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a role in cell growth and apoptosis . The compound’s ability to bind to these targets and modulate their activity is crucial for its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-b]thiazole Derivatives: These compounds also have a fused heterocyclic system and are studied for their pharmacological properties.
Uniqueness
N-((2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
122479-18-9 |
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Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C20H16N4O/c25-20(16-10-5-2-6-11-16)21-14-17-19(15-8-3-1-4-9-15)23-18-12-7-13-22-24(17)18/h1-13H,14H2,(H,21,25) |
InChI Key |
MJOAKMZFCWGBGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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